4-Aminobenzoic acid;2-methoxy-4-prop-1-enylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzoic acid;2-methoxy-4-prop-1-enylphenol is a compound that combines the structural features of 4-aminobenzoic acid and 2-methoxy-4-prop-1-enylphenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminobenzoic acid typically involves the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . For 2-methoxy-4-prop-1-enylphenol, the synthesis can involve the methylation of 4-hydroxy-3-methoxybenzaldehyde followed by a Wittig reaction to introduce the prop-1-enyl group .
Industrial Production Methods
Industrial production of 4-aminobenzoic acid often relies on the reduction of 4-nitrobenzoic acid using catalytic hydrogenation or other reducing agents . The production of 2-methoxy-4-prop-1-enylphenol can involve similar steps but on a larger scale, ensuring the purity and yield required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzoic acid;2-methoxy-4-prop-1-enylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group in 4-nitrobenzoic acid can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds
Scientific Research Applications
4-Aminobenzoic acid;2-methoxy-4-prop-1-enylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in the synthesis of folate and its potential use in treating certain medical conditions
Industry: Utilized in the production of dyes, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-aminobenzoic acid;2-methoxy-4-prop-1-enylphenol involves its interaction with various molecular targets and pathways:
Folate Synthesis: 4-aminobenzoic acid is an intermediate in the synthesis of folate by bacteria, plants, and fungi.
Antimicrobial Activity: The compound can inhibit the growth of certain bacteria by interfering with folate synthesis.
Antifungal Properties: The phenolic group can disrupt fungal cell membranes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Known for its role in folate synthesis and its use in sunscreen formulations.
2-Methoxy-4-prop-1-enylphenol: Known for its antimicrobial and antifungal properties.
Uniqueness
4-Aminobenzoic acid;2-methoxy-4-prop-1-enylphenol is unique due to its combined structural features, which allow it to exhibit properties of both 4-aminobenzoic acid and 2-methoxy-4-prop-1-enylphenol.
Properties
CAS No. |
330969-33-0 |
---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
4-aminobenzoic acid;2-methoxy-4-prop-1-enylphenol |
InChI |
InChI=1S/C10H12O2.C7H7NO2/c1-3-4-8-5-6-9(11)10(7-8)12-2;8-6-3-1-5(2-4-6)7(9)10/h3-7,11H,1-2H3;1-4H,8H2,(H,9,10) |
InChI Key |
CUFSGBLSXGBANO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)O)OC.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.